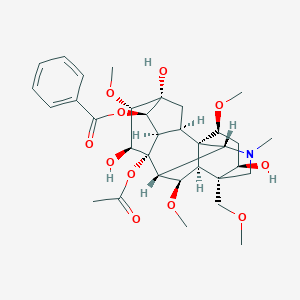
乌头碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mesaconitine is a diester-diterpenoid alkaloid found in the plant Aconitum carmichaelii, which belongs to the Ranunculaceae family. This compound is known for its potent bioactive properties and significant toxicity. Traditionally, Aconitum species have been used in Chinese medicine to treat various ailments, including pain, inflammation, and cardiovascular diseases .
科学研究应用
Mesaconitine has been extensively studied for its pharmacological properties. Some of its applications include:
作用机制
Target of Action
Mesaconitine (MA), a diester-diterpenoid alkaloid extracted from the medicinal herb Aconitum carmichaelii, is known to interact with several targets in the body. The primary targets of MA are the neurons and endothelial cells . It has been shown to evoke Ca2+ homeostasis and its related physiological effects in these cell types .
Mode of Action
Mesaconitine interacts with its targets primarily through the modulation of calcium signaling . In human umbilical vein endothelial cells (HUVECs), MA has been shown to increase the intracellular calcium concentration ([Ca2+]i) in the presence of extracellular CaCl2 and NaCl . This response was inhibited by KBR7943, suggesting the involvement of Na+/Ca2+ exchangers .
Biochemical Pathways
Mesaconitine affects several biochemical pathways, primarily those related to autophagy and lysosomal pathways . Treatment with MA has been shown to induce oxidative stress, as well as structural and functional damage to mitochondria in HT22 cells, accompanied by an upregulation of mRNA and protein expression related to autophagic and lysosomal pathways .
Pharmacokinetics
The pharmacokinetics of MA involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration of MA at a dose of 5 mg/kg in rats, the area under the curve (AUC) was found to be 207.6 ng/mL·h, indicating its bioavailability . The half-life (t1/2) of MA was found to be 3.1 hours after oral administration, suggesting its relatively short duration of action .
Result of Action
The molecular and cellular effects of MA’s action primarily involve neurotoxicity and cytotoxicity . MA treatment has been shown to induce neurotoxicity in zebrafish and HT22 cells . Furthermore, MA has been found to cause cytotoxicity in human brain microvascular endothelial cells, which was significantly reversed by chelation of cytosolic Ca2+ with BAPTA/AM .
Action Environment
The action, efficacy, and stability of MA can be influenced by various environmental factors. It is known that the toxicity of MA can be reduced using different techniques, suggesting that the processing and preparation of the compound can significantly influence its action .
生化分析
Biochemical Properties
Mesaconitine has been shown to interact with various enzymes and proteins, particularly those involved in calcium signaling . It has been found to induce rises in cytosolic calcium concentrations, which are associated with its cytotoxic effects . This interaction with calcium signaling pathways suggests that Mesaconitine may play a role in various biochemical reactions.
Cellular Effects
Mesaconitine has been found to have significant effects on various types of cells. For instance, it has been shown to cause cytotoxicity in human brain microvascular endothelial cells . This cytotoxic effect is believed to be triggered by preceding rises in cytosolic calcium concentrations . Furthermore, Mesaconitine has been found to induce oxidative stress and structural and functional damage to mitochondria in HT22 cells .
Molecular Mechanism
The molecular mechanism of Mesaconitine’s effects involves its interaction with calcium signaling pathways. It has been found to induce rises in cytosolic calcium concentrations by evoking calcium entry via protein kinase C-sensitive store-operated calcium channels and phospholipase C-dependent calcium release from the endoplasmic reticulum . This suggests that Mesaconitine exerts its effects at the molecular level through these binding interactions and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Mesaconitine have been observed to change over time in laboratory settings. For instance, it has been found to cause cytotoxicity in human brain microvascular endothelial cells in a concentration-dependent manner
Dosage Effects in Animal Models
In animal models, the effects of Mesaconitine have been found to vary with different dosages. For example, intravenous administration of Mesaconitine to guinea pigs caused various types of arrhythmias, with more potent arrhythmogenic effects observed at higher doses .
Metabolic Pathways
Mesaconitine is involved in various metabolic pathways. Metabonomics studies have identified differential metabolites of Mesaconitine, such as L-phenylalanine, retinyl ester, L-proline, and 5-hydroxyindole acetaldehyde, which are involved in amino acid metabolism, vitamin metabolism, glucose metabolism, and lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Mesaconitine can be synthesized through a series of chemical reactions involving the precursor aconitine. The synthetic route typically involves the esterification of aconitine with appropriate reagents under controlled conditions. For instance, one method involves the use of dichloromethane and ethanol under reduced pressure .
Industrial Production Methods: Industrial production of mesaconitine involves the extraction and purification of the compound from Aconitum carmichaelii. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify mesaconitine from plant extracts . The process requires careful handling due to the compound’s high toxicity.
化学反应分析
Types of Reactions: Mesaconitine undergoes various chemical reactions, including:
Reduction: The reduction of mesaconitine can lead to the formation of less toxic derivatives.
Substitution: Substitution reactions involving mesaconitine can modify its ester groups, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are employed for esterification reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of mesaconitine, which are studied for their potential therapeutic applications .
相似化合物的比较
Aconitine: Known for its high toxicity and use in traditional medicine.
Hypaconitine: Exhibits analgesic effects and is less toxic than aconitine.
Jesaconitine: Similar to mesaconitine in structure but with distinct pharmacological properties.
Uniqueness of Mesaconitine: Mesaconitine is unique due to its specific ester groups, which contribute to its distinct pharmacological and toxicological properties. Its ability to modulate multiple molecular pathways makes it a compound of interest in both therapeutic and toxicological research .
属性
CAS 编号 |
2752-64-9 |
|---|---|
分子式 |
C33H45NO11 |
分子量 |
631.7 g/mol |
IUPAC 名称 |
[(1S,5R,8R,13R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1 |
InChI 键 |
XUHJBXVYNBQQBD-DGFFPEHOSA-N |
SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |
手性 SMILES |
CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC([C@@]7(C5C(C2C6N(C7)C)OC)COC)O)OC |
规范 SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |
Key on ui other cas no. |
2752-64-9 |
Pictograms |
Acute Toxic |
同义词 |
mesaconitine mesaconitine hydrobromide, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-isomer of mesaconitine N-desethyl-N-methylaconitine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





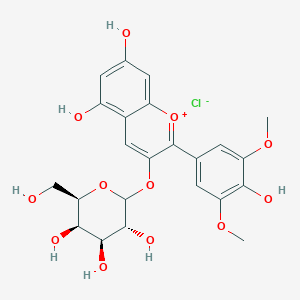
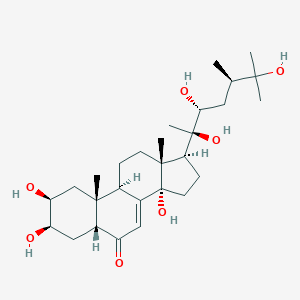
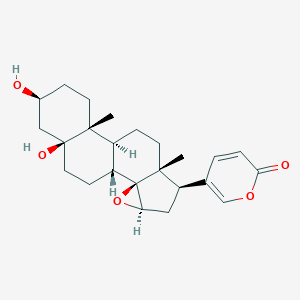

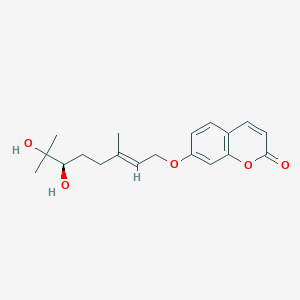
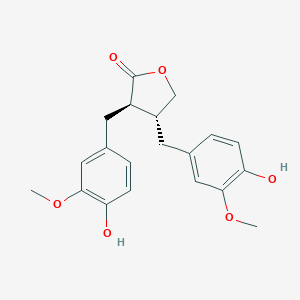
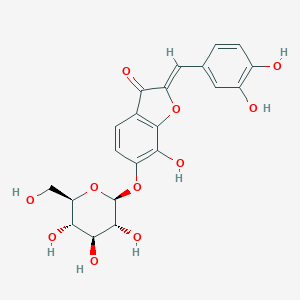
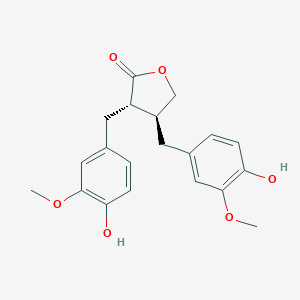
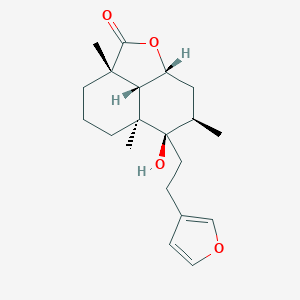
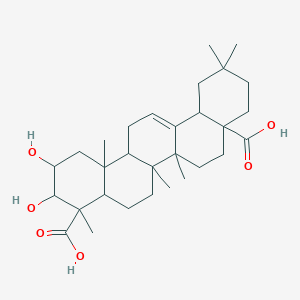
![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
